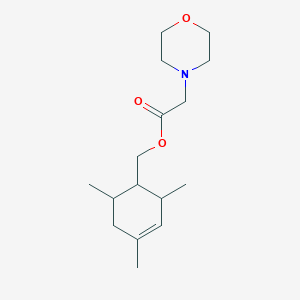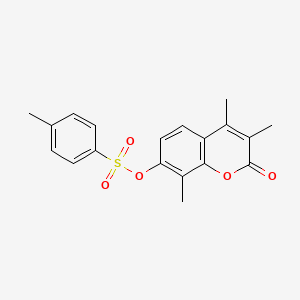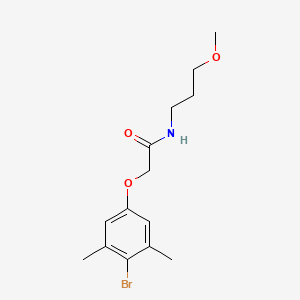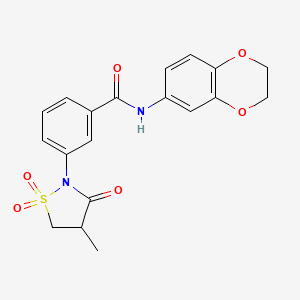
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate, also known as TMA-4, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate is not fully understood. It is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It may also have an effect on glutamate and GABA neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It may also cause pupil dilation and muscle tension. In addition, it has been shown to have an effect on mood, cognition, and perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate in lab experiments is that it is relatively easy to synthesize. It may also be useful in studying the effects of serotonin, dopamine, and norepinephrine on the brain. However, one limitation is that it is a psychoactive substance and may have unwanted effects on the subjects being studied.
Zukünftige Richtungen
There are a number of future directions for the study of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate. One area of research could be in the development of new treatments for depression and anxiety. Another area of research could be in the development of new cognitive enhancers. Additionally, this compound could be studied further to better understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 3,4,5-trimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to form 3,4,5-trimethoxyphenyl-2-nitropropane. The nitro group is then reduced using palladium on carbon to form 3,4,5-trimethoxyphenyl-2-propanamine. The final step involves the reaction of 3,4,5-trimethoxyphenyl-2-propanamine with morpholine and acetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate has been studied for its potential therapeutic properties in the treatment of depression, anxiety, and other mental health disorders. It has also been studied for its potential use as a cognitive enhancer and as an aid in psychotherapy.
Eigenschaften
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-morpholin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-12-8-13(2)15(14(3)9-12)11-20-16(18)10-17-4-6-19-7-5-17/h8,13-15H,4-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLFTWYOAWGKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)
![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)


![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
